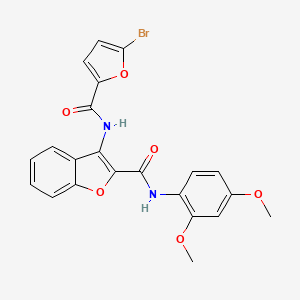

3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide

Description

3-(5-Bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a benzofuran-based polyamide featuring a brominated furan moiety and a dimethoxyphenyl substituent. Its molecular formula is C₂₁H₁₅BrN₂O₅ (molecular weight: 461.26 g/mol). The compound’s structure includes:

- A benzofuran core at position 2, substituted with a carboxamide group linked to a 2,4-dimethoxyphenylamine.

- At position 3, a 5-bromofuran-2-carboxamido group, introducing halogenated electronic effects and steric bulk.

Properties

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O6/c1-28-12-7-8-14(17(11-12)29-2)24-22(27)20-19(13-5-3-4-6-15(13)31-20)25-21(26)16-9-10-18(23)30-16/h3-11H,1-2H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGTTZQNOABFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Bromofuran Group: The bromofuran moiety can be introduced via bromination of a furan derivative, followed by carboxylation.

Amidation Reaction: The final step involves the coupling of the bromofuran carboxylic acid with the dimethoxyphenylamine under dehydrating conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the amide groups to amines.

Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, alkoxides

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anti-inflammatory Properties

One of the primary applications of this compound is its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The selective inhibition of COX-2 is particularly beneficial as it minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study:

A study demonstrated that derivatives of benzofuran compounds exhibit significant anti-inflammatory effects in vitro by reducing prostaglandin synthesis, which is crucial in mediating inflammation . This suggests that 3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide could similarly exert anti-inflammatory effects through COX inhibition.

Anticancer Activity

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Its structural features may enhance its ability to interact with biological targets involved in cancer progression.

Case Study:

In vitro studies have indicated that related benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines, including colon and breast cancer cells. These compounds induce apoptosis and inhibit cell proliferation, making them candidates for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzofuran core can significantly influence its biological activity.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances binding affinity to targets |

| Dimethoxy group | Increases lipophilicity and bioavailability |

| Carboxamide | Contributes to solubility and stability |

Research has shown that modifications to the furan and benzofuran moieties can lead to improved efficacy against specific biological targets .

Potential for Further Research

The unique structure of this compound positions it as a valuable candidate for further exploration in drug development:

- Targeting Inflammation: Continued investigation into its mechanism of action could lead to new anti-inflammatory therapies.

- Cancer Therapeutics: Further testing against a broader range of cancer types may reveal additional therapeutic applications.

- Formulation Studies: Research into drug delivery systems could enhance its bioavailability and therapeutic effectiveness.

Mechanism of Action

The mechanism of action of 3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of structurally analogous benzofuran carboxamides, emphasizing substituent variations and their implications.

N-(3-Methoxyphenyl) Analog

Compound : 3-(5-Bromofuran-2-carboxamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide (CAS: 887895-88-7)

- Molecular Formula : C₂₁H₁₅BrN₂O₅

- Key Differences :

- The N-aryl group is 3-methoxyphenyl instead of 2,4-dimethoxyphenyl.

- Reduced methoxy substitution decreases electron-donating effects and steric hindrance.

- Impact : Likely lower DNA-binding affinity compared to the dimethoxy variant due to diminished π-π stacking and hydrogen bonding .

N-Phenyl Analog

Compound : 3-(5-Bromofuran-2-carboxamido)-N-phenylbenzofuran-2-carboxamide (CAS: 887888-99-5)

- Molecular Formula : C₂₀H₁₃BrN₂O₄

- Molecular weight: 425.2 g/mol (vs. 461.26 g/mol for the target compound).

- Impact : Absence of methoxy groups reduces solubility in polar solvents and weakens interactions with nucleic acid grooves .

Trifluoromethoxy-Substituted Analog

Compound : 3-(5-Bromofuran-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS: 888461-96-9)

- Molecular Formula : C₂₁H₁₂BrF₃N₂O₅

- Key Differences :

- N-Substituent is 4-(trifluoromethoxy)phenyl, introducing strong electron-withdrawing effects.

- Molecular weight: 509.2 g/mol.

Phenylbutanamido-Substituted Analog

Compound : N-(2,4-Dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide (CAS: 887886-99-9)

- Key Differences :

- The 5-bromofuran-2-carboxamido group is replaced with 2-phenylbutanamido.

- Increased alkyl chain length introduces conformational flexibility.

- Impact : Reduced halogen-mediated DNA intercalation but improved hydrophobic interactions in protein-binding pockets .

Spectroscopic Data

Structural-Activity Relationship (SAR) Insights

- Electron-Donating Groups (e.g., methoxy) : Enhance DNA binding via hydrogen bonding and π-stacking.

- Halogenation (Br) : Improves halogen bonding with DNA backbone phosphates.

- N-Substituent Flexibility : Bulky groups (e.g., trifluoromethoxy) increase steric hindrance but improve pharmacokinetics.

Biological Activity

The compound 3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide is a novel derivative of benzofuran and furan, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a benzofuran core substituted with a furan carboxamide and a dimethoxyphenyl group, contributing to its diverse biological activities.

Biological Activity Overview

-

Antimicrobial Activity

- Mechanism of Action : The compound exhibits antimicrobial properties through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Minimum Inhibitory Concentration (MIC) : Preliminary studies have shown that derivatives similar to this compound exhibit MIC values ranging from 0.78 μg/mL to 6.25 μg/mL against various bacterial strains, indicating strong antibacterial activity .

-

Anticancer Activity

- In vitro Studies : The compound has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), showing significant cytotoxic effects. The IC50 values for these cell lines were reported to be below 10 μM, suggesting potent anticancer properties .

- Selectivity : Notably, the compound demonstrated higher toxicity towards cancer cells compared to normal cells, highlighting its potential as a selective anticancer agent .

Table 1: Antimicrobial Activity Data

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 3-(5-bromofuran-2-carboxamido)-N-(2,4-DMP) | 0.78 | Staphylococcus aureus |

| 1.56 | Escherichia coli | |

| 3.12 | Bacillus subtilis |

Table 2: Anticancer Activity Data

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of benzofuran derivatives, it was found that compounds with similar structural motifs to This compound exhibited potent activity against M. tuberculosis with MIC values as low as 8 μg/mL . This suggests that modifications in the furan or benzofuran moieties can significantly enhance antimicrobial potency.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of benzofuran derivatives reported that compounds bearing similar substituents demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(5-bromofuran-2-carboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including amide bond formation between benzofuran-2-carboxylic acid derivatives and substituted anilines. A coupling agent like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane is commonly used to activate the carboxyl group . Purity optimization requires careful control of reaction parameters (e.g., temperature, solvent choice, and stoichiometry). Post-synthesis purification via column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is recommended. Confirm purity using HPLC (>95%) and NMR spectroscopy to detect residual solvents or unreacted intermediates .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying connectivity and substituent positions, particularly distinguishing between methoxy and bromofuran groups . High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or CCK-8) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity. Follow with enzyme inhibition studies targeting kinases or proteases, given benzofuran derivatives’ affinity for these . Use fluorescence-based assays to monitor real-time enzymatic activity. For antimicrobial potential, employ broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents on the benzofuran core and aryl groups. For example:

- Replace the 5-bromofuran with chloro- or nitro-furan to assess halogen/electron-withdrawing effects.

- Vary methoxy positions on the phenyl ring (e.g., 3,4- vs. 2,5-dimethoxy) to probe steric and electronic influences .

Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to targets like EGFR or PARP. Validate predictions with in vitro assays and correlate with logP values (calculated via XlogP3) to balance solubility and membrane permeability .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Conduct meta-analysis of experimental conditions:

- Assay variability : Compare cell line origins (e.g., ATCC vs. non-certified sources), passage numbers, and incubation times.

- Compound stability : Test for degradation under assay conditions (e.g., DMSO stock solutions stored at -20°C vs. 4°C) using LC-MS .

- Statistical rigor : Ensure triplicate measurements and use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Publish negative results to reduce publication bias .

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

- Methodological Answer : Combine ligand-based and structure-based approaches:

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors near the amide group) using Schrödinger’s Phase.

- Off-target screening : Use SwissTargetPrediction or SEA to rank potential interactions with GPCRs or ion channels.

- Toxicity prediction : Apply QSAR models in ProTox-II for hepatotoxicity and AMES mutagenicity . Validate predictions with in vitro CYP450 inhibition assays and micronucleus tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.